molecular formula C13H21NOS B12989160 2-((4-Isobutoxybenzyl)thio)ethanamine

2-((4-Isobutoxybenzyl)thio)ethanamine

Cat. No.: B12989160
M. Wt: 239.38 g/mol
InChI Key: HOUADCOZGLQJCO-UHFFFAOYSA-N
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Description

2-((4-Isobutoxybenzyl)thio)ethanamine is an organic compound with the molecular formula C13H21NOS and a molecular weight of 239.38 g/mol . This compound is characterized by the presence of an ethanamine group attached to a benzyl thioether, which is further substituted with an isobutoxy group on the benzene ring. It is a relatively rare and unique chemical, often used in specialized research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Isobutoxybenzyl)thio)ethanamine typically involves the following steps:

    Formation of the Benzyl Thioether: The initial step involves the reaction of 4-isobutoxybenzyl chloride with thiourea to form the corresponding benzyl thioether.

    Amination: The benzyl thioether is then reacted with ethylenediamine under controlled conditions to introduce the ethanamine group.

The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Isobutoxybenzyl)thio)ethanamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

2-((4-Isobutoxybenzyl)thio)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Isobutoxybenzyl)thio)ethanamine involves its interaction with specific molecular targets. The ethanamine group can form hydrogen bonds with biological molecules, while the thioether group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Isobutoxybenzyl)thio)ethanamine is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

2-[[4-(2-methylpropoxy)phenyl]methylsulfanyl]ethanamine

InChI

InChI=1S/C13H21NOS/c1-11(2)9-15-13-5-3-12(4-6-13)10-16-8-7-14/h3-6,11H,7-10,14H2,1-2H3

InChI Key

HOUADCOZGLQJCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CSCCN

Origin of Product

United States

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